molecular formula C₂₆H₂₉NO₂ B014376 (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol CAS No. 97170-41-7

(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol

Cat. No. B014376
CAS RN: 97170-41-7
M. Wt: 387.5 g/mol
InChI Key: BPHFBQJMFWCHGH-OCEACIFDSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound likely contains a benzene ring structure due to the presence of phenyl groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, reactions at the benzylic position are very important for synthesis problems .

Scientific Research Applications

Nonlinear Optical Properties and Applications

  • Nonlinear Optics and Optical Limiting : Metallophthalocyanines containing (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol have shown promising nonlinear optical properties, with applications in optical limiting (Bıyıklıoğlu et al., 2019).

  • Second-Order Nonlinear Optical Crystalline Material : Derivatives of this compound have been used in second-order nonlinear optical (NLO) crystalline materials, offering potential in various optical technologies (Ogawa et al., 2008).

  • Optical Device Applications : The synthesized derivatives of this compound exhibit potential for use in optical device applications such as optical limiters and switches due to their nonlinear optical absorption properties (Rahulan et al., 2014).

Photophysical and Structural Aspects

  • Investigation of Photophysical and Structural Aspects : Studies on analogs of this compound, in terms of photophysical and structural aspects, have provided insights into its nonlinear optical properties, aiding in the development of advanced materials (Bhagwat & Sekar, 2019).

Catalysis and Chemical Reactions

  • Conversion of Methanol into Hydrocarbons : Research indicates that compounds similar to (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol can be involved in the conversion of methanol to hydrocarbons, highlighting its potential in catalytic processes (Svelle et al., 2006).

  • Benzene Alkylation with Methanol : This compound's structural analogs have been studied in the context of benzene alkylation with methanol, indicating its potential role in catalytic applications (Hu et al., 2016).

Safety And Hazards

As with any chemical compound, handling (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

(Z)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFBQJMFWCHGH-OCEACIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801343982
Record name (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol

CAS RN

97170-41-7
Record name Benzeneethanol, beta-((4-(2-(dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-beta-((4-(2-(Dimethylamino)ethoxy)phenyl)phenylmethylene)-alpha-methylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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